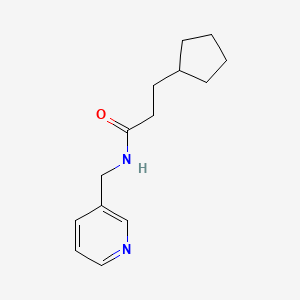
5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, commonly known as IPPF, is a synthetic compound that belongs to the family of chalcone derivatives. It has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of IPPF is not fully understood. However, it has been suggested that IPPF exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. The anti-inflammatory activity of IPPF is thought to be mediated through the inhibition of NF-κB signaling pathway. Additionally, IPPF has been reported to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
Biochemical and physiological effects:
IPPF has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. IPPF has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, IPPF has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of HIV replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPPF has several advantages for lab experiments, including its easy synthesis and low cost. Moreover, IPPF has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, there are also limitations associated with the use of IPPF in lab experiments. For instance, the mechanism of action of IPPF is not fully understood, which limits its potential applications. Moreover, the toxicity profile of IPPF has not been fully evaluated, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on IPPF. One potential direction is to further investigate the mechanism of action of IPPF, particularly with respect to its anticancer and anti-inflammatory activities. Another direction is to evaluate the toxicity profile of IPPF in animal models, which may provide insights into its potential clinical use. Moreover, the development of novel derivatives of IPPF may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
IPPF can be synthesized through a multistep reaction, starting from commercially available starting materials. The synthesis involves the condensation of 4-isopropylacetophenone with 3-methoxy-4-methylbenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
IPPF has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. IPPF has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Moreover, IPPF has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
(3E)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-14(2)17-7-9-18(10-8-17)21-13-19(22(23)25-21)11-16-6-5-15(3)20(12-16)24-4/h5-14H,1-4H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUVXDGPJVJWPD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
